molecular formula C5H6ClN3OS B1594742 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 21521-87-9

2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B1594742
CAS No.: 21521-87-9
M. Wt: 191.64 g/mol
InChI Key: YDRMIMUGNZLYMQ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial for controlling the pH levels in certain biological systems. Additionally, this compound interacts with proteins involved in cellular signaling pathways, potentially altering their function and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways . Furthermore, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of urease, inhibiting its enzymatic activity and preventing the hydrolysis of urea . This binding interaction is facilitated by the thiadiazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues. Additionally, the compound can modulate the activity of other enzymes and proteins by altering their conformation and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of urease activity and persistent changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits urease activity without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also influence its pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration gradient and the presence of specific transporters . Once inside the cell, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation. This distribution is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization is essential for its ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

2-amino-5-methyl-1,3,4-thiadiazole+chloroacetyl chlorideThis compound\text{2-amino-5-methyl-1,3,4-thiadiazole} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 2-amino-5-methyl-1,3,4-thiadiazole+chloroacetyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted thiadiazole derivatives.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced thiadiazole derivatives.

    Hydrolysis: Formation of corresponding acids or amides.

Scientific Research Applications

2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential use in the development of new drugs for treating infections and other diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its methyl group at the 5-position of the thiadiazole ring enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3OS/c1-3-8-9-5(11-3)7-4(10)2-6/h2H2,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRMIMUGNZLYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300495
Record name 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21521-87-9
Record name 21521-87-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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